Ethyl 4-({[1-(4-methoxyphenyl)-3-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate
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Overview
Description
Ethyl 4-({[1-(4-methoxyphenyl)-3-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound that features a unique structure combining various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[1-(4-methoxyphenyl)-3-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate typically involves multiple steps. One common approach is to start with the preparation of the imidazolidinone core, followed by the introduction of the methoxyphenyl and methylbenzyl groups. The final step involves the esterification of the benzoate group.
Imidazolidinone Core Formation: This step involves the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions to form the imidazolidinone ring.
Substitution Reactions: The methoxyphenyl and methylbenzyl groups are introduced through nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the benzoate group using ethyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[1-(4-methoxyphenyl)-3-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or alcohols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
Ethyl 4-({[1-(4-methoxyphenyl)-3-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and neuroprotective properties.
Material Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used in various biological assays to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of Ethyl 4-({[1-(4-methoxyphenyl)-3-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to modulation of signaling pathways. For example, it may inhibit the activity of inflammatory mediators, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-methoxyphenylacetate
- Benzenemethanol, α-ethyl-4-methoxy-
Uniqueness
Ethyl 4-({[1-(4-methoxyphenyl)-3-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate is unique due to its complex structure, which combines multiple functional groups, making it versatile for various applications. Its specific combination of methoxyphenyl, methylbenzyl, and imidazolidinone groups distinguishes it from other similar compounds, providing unique chemical and biological properties.
Properties
Molecular Formula |
C29H29N3O6 |
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Molecular Weight |
515.6 g/mol |
IUPAC Name |
ethyl 4-[[2-[1-(4-methoxyphenyl)-3-[(4-methylphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C29H29N3O6/c1-4-38-28(35)21-9-11-22(12-10-21)30-26(33)17-25-27(34)32(23-13-15-24(37-3)16-14-23)29(36)31(25)18-20-7-5-19(2)6-8-20/h5-16,25H,4,17-18H2,1-3H3,(H,30,33) |
InChI Key |
SJWWVSXKKZEYJO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC=C(C=C3)C)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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